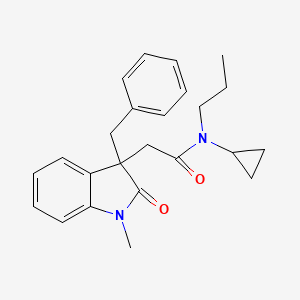![molecular formula C23H16BrN3O B5409229 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile](/img/structure/B5409229.png)
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the acrylonitrile family and has been studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile involves the inhibition of various cellular pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation. It also has neuroprotective properties and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile in lab experiments is its anti-cancer properties. It can be used to study the mechanisms of cancer cell death and the development of new anti-cancer therapies. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to normal cells at high concentrations, and caution must be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile. One of the significant directions is the development of new anti-cancer therapies based on this compound. It can also be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are also needed to understand the mechanism of action of this compound and its potential toxicity in normal cells.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has anti-cancer properties, neuroprotective properties, and potential use in the treatment of Alzheimer's disease. However, caution must be taken when using this compound in lab experiments due to its potential toxicity. Further studies are needed to understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile involves the reaction between 4-(benzyloxy)-3-bromobenzaldehyde and 2-aminobenzimidazole in the presence of acetonitrile. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O/c24-19-13-17(10-11-22(19)28-15-16-6-2-1-3-7-16)12-18(14-25)23-26-20-8-4-5-9-21(20)27-23/h1-13H,15H2,(H,26,27)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHOHVFURKMUHY-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5409146.png)
![(3S*,4S*)-1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropoxypyrrolidin-3-ol](/img/structure/B5409151.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5409166.png)

![1-{1-[(3-pyridin-2-ylisoxazol-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409176.png)
![ethyl 2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409177.png)
![ethyl [5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5409189.png)
![7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409193.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5409195.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(methylthio)acetamide](/img/structure/B5409198.png)
![N~2~-{[5-(2-cyanophenyl)-2-furyl]methyl}-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5409203.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5409211.png)
![1-(1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5409218.png)
